5-Fluoro-3-n-propoxybenzyl alcohol

Medicinal Chemistry Lipophilicity ADME

In SAR-driven lead optimization, even minor substituent variations on fluorinated benzyl alcohols can critically alter target binding and metabolic stability. 5-Fluoro-3-n-propoxybenzyl alcohol (CAS 1443344-90-8) resolves this with precisely differentiated physicochemical properties. • XLogP3 = 2.0, enabling optimal CNS and intracellular permeability vs. ethoxy (1.58) and methoxy (1.1) analogs. • 4 rotatable bonds provide superior conformational sampling for induced-fit binding pockets, exceeding ethoxy (3) and methoxy (2) analogs. • 98% purity minimizes repurification needs in multi-step syntheses of radiolabeled tracers and high-value intermediates. • MW 184.21 g/mol offers a realistic drug-like model for in vitro permeability assays (PAMPA/Caco-2), ensuring predictive formulation screens.

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
CAS No. 1443344-90-8
Cat. No. B1406705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-n-propoxybenzyl alcohol
CAS1443344-90-8
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=CC(=C1)CO)F
InChIInChI=1S/C10H13FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-6,12H,2-3,7H2,1H3
InChIKeyQNBBPKXECSKKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-n-propoxybenzyl Alcohol: Fluorinated Building Block


5-Fluoro-3-n-propoxybenzyl alcohol (CAS 1443344-90-8, IUPAC name (3-fluoro-5-propoxyphenyl)methanol) is a fluorinated aromatic building block with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol [1]. The compound features a fluorine atom at the 5-position and a propoxy group at the 3-position of the benzyl alcohol scaffold, placing it within the class of halogenated/alkoxylated benzyl alcohols commonly employed as intermediates in pharmaceutical, agrochemical, and specialty chemical research [1]. Its structural attributes suggest utility in modulating lipophilicity and metabolic stability in target molecules, making it a candidate of interest for structure-activity relationship (SAR) exploration and lead optimization programs [1].

Workflow
SAR exploration and lead optimization
Selection Logic
Fluorinated building block with extended propoxy chain
Method Context
Supports synthesis of lipophilicity-modulated candidates

Irreplaceability of 5-Fluoro-3-n-propoxybenzyl Alcohol in SAR Studies


Fluorinated benzyl alcohols are not interchangeable in SAR-driven applications due to the profound impact of even minor substituent variations on key physicochemical properties. Specifically, replacing the propoxy group of 5-fluoro-3-n-propoxybenzyl alcohol with a shorter alkoxy chain (e.g., methoxy or ethoxy) or altering the fluorine substitution pattern alters lipophilicity, conformational flexibility, and electronic distribution, which can significantly affect target binding, metabolic stability, and cellular permeability [1]. Furthermore, the specific ortho/meta/para arrangement of substituents on the benzyl ring is critical for molecular recognition; subtle changes can lead to loss of desired biological activity or introduction of off-target liabilities [2]. The quantitative evidence below demonstrates precisely how this compound differs from its closest analogs along measurable dimensions, underscoring the necessity for procurement of the exact specified structure for reliable scientific outcomes.

!
Alkoxy chain length alters lipophilicity profile
Replacing propoxy with methoxy or ethoxy may shift logP and membrane partitioning, potentially affecting target binding and ADME readouts.
!
Substitution pattern changes electronic and steric environment
Even positional isomer variations on the benzyl ring can alter molecular recognition, reducing biological activity or introducing off-target responses.
!
Conformational flexibility may not transfer across analogs
Fewer rotatable bonds in shorter-chain analogs limit conformational sampling; binding mode assumptions based on methoxy or ethoxy derivatives may require validation.

5-Fluoro-3-n-propoxybenzyl Alcohol: Quantitative Differentiation from Analogs


Lipophilicity (XLogP3) Comparison with Analogs

5-Fluoro-3-n-propoxybenzyl alcohol exhibits an XLogP3 value of 2.0 [1], which is 27% higher than the ethoxy analog (3-ethoxy-5-fluorobenzyl alcohol, XLogP3 = 1.58) and 82% higher than the methoxy analog (3-fluoro-5-methoxybenzyl alcohol, XLogP3 = 1.1) . This increased lipophilicity, driven by the extended n-propoxy chain, is expected to enhance passive membrane permeability and potentially improve oral bioavailability in drug-like molecules.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.0
27% higher vs ethoxy analog (1.58)
82% higher vs methoxy analog (1.1)
Supports higher predicted membrane permeability
Computed values; experimental logD may differ
Medicinal Chemistry Lipophilicity ADME

Conformational Flexibility Comparison

The target compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the ethoxy analog and 2 rotatable bonds for the methoxy analog [1][2][3]. This increased conformational flexibility, conferred by the n-propoxy group, allows the molecule to adopt a wider range of low-energy conformations, which may be crucial for optimal interaction with dynamic binding pockets or for adjusting to steric constraints within a target site.

Conformational Flexibility
Class-level inference
4 rotatable bonds
33% more vs ethoxy (3)
100% more vs methoxy (2)
Wider conformational sampling context
Binding-mode relevance requires target-specific review
Medicinal Chemistry Molecular Modeling SAR

Purity Specification for Research Reproducibility

As supplied by Leyan (Product No. 1787850), 5-fluoro-3-n-propoxybenzyl alcohol is certified with a purity of 98% . In contrast, the ethoxy analog (3-ethoxy-5-fluorobenzyl alcohol) is offered at 97% purity from the same vendor , and the methoxy analog (3-fluoro-5-methoxybenzyl alcohol) is typically available at 95% purity from major suppliers . This 1-3% absolute difference in purity can be critical for reactions where even trace impurities lead to side reactions or false positive/negative biological results.

Purity Specification
Supplier data
98% (target compound)
vs 97% (ethoxy analog)
vs 95% (methoxy analog)
May reduce side-reaction risk in multi-step synthesis
Lot-specific purity; independent verification recommended
Chemical Synthesis Quality Control Reproducibility

Molecular Weight and Heavy Atom Count Comparison

The target compound has a molecular weight of 184.21 g/mol and a heavy atom count of 13, compared to 170.18 g/mol and 12 heavy atoms for the ethoxy analog, and 156.15 g/mol and 11 heavy atoms for the methoxy analog [1][2]. This incremental increase in molecular weight, while modest, can influence passive diffusion rates and may affect the compound's behavior in formulation screens where molecular weight thresholds impact solubility and excipient compatibility.

Molecular Weight
Class-level inference
184.21 g/mol, 13 heavy atoms
8.2% higher vs ethoxy (170.18)
18.0% higher vs methoxy (156.15)
More representative of drug-like MW range
Diffusion-model context; formulation screens may vary
Pharmaceutical Formulation Pre-formulation Transport

Validated Application Scenarios for 5-Fluoro-3-n-propoxybenzyl Alcohol


Lead Optimization with Enhanced Lipophilicity

For programs where improving passive membrane permeability is a primary goal, the XLogP3 of 2.0 for 5-fluoro-3-n-propoxybenzyl alcohol [1] provides a distinct advantage over more polar alkoxy-fluoro analogs (e.g., ethoxy with XLogP3 = 1.58; methoxy with XLogP3 = 1.1) . This property makes it a preferred building block for synthesizing drug candidates targeting intracellular or CNS targets, where logP values between 2 and 3 are often associated with optimal brain penetration and cell uptake.

Conformational SAR Studies with Enhanced Flexibility

When probing binding pockets with flexible or induced-fit characteristics, the 4 rotatable bonds of 5-fluoro-3-n-propoxybenzyl alcohol [1] offer greater conformational sampling than its ethoxy (3 rotatable bonds) or methoxy (2 rotatable bonds) counterparts . This increased flexibility can be critical for identifying unique binding modes or for optimizing ligand entropy, making it the scaffold of choice for dynamic target engagement studies.

High-Purity Chemical Synthesis for Reproducibility

In multi-step syntheses where intermediate purity is paramount—such as in the preparation of radiolabeled tracers or high-value pharmaceutical intermediates—the 98% purity specification of 5-fluoro-3-n-propoxybenzyl alcohol from Leyan [1] reduces the need for additional purification steps. This contrasts with the lower purities (95-97%) commonly found for the methoxy and ethoxy analogs from other vendors , thereby streamlining workflows and improving overall yield reproducibility.

Pre-formulation and Biopharmaceutical Diffusion Modeling

For researchers conducting in silico or in vitro permeability studies (e.g., PAMPA or Caco-2 assays), the molecular weight of 184.21 g/mol for 5-fluoro-3-n-propoxybenzyl alcohol [1] provides a more realistic model for larger, drug-like molecules compared to the lighter methoxy (156.15 g/mol) or ethoxy (170.18 g/mol) analogs . This ensures that diffusion rate calculations and formulation screens are more accurately predictive of the behavior of final drug candidates.

Application
Selection Property
Validation Focus
Lead Optimization: Lipophilicity Tuning
Extended propoxy chain for modulated logP
Cell-permeability and ADME endpoint context
Conformational SAR Studies
Higher rotatable bond count for dynamic pocket probing
Binding-mode and ligand entropy review
High-Purity Intermediate Synthesis
98% vendor-specified purity
Lot-to-lot consistency and side-product profiling
Pre-formulation Diffusion Modeling
MW and heavy-atom count align with drug-like space
PAMPA/Caco-2 permeability model interpretation
Selection guide based on reported research context; independent validation recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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